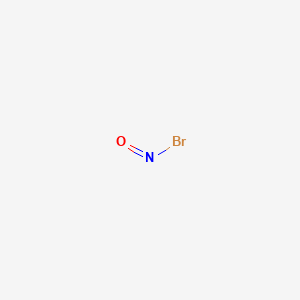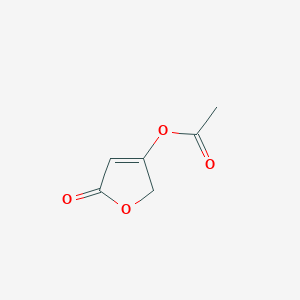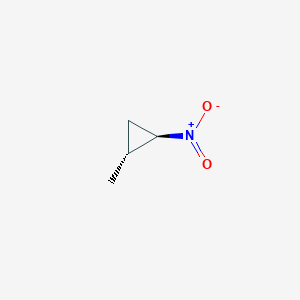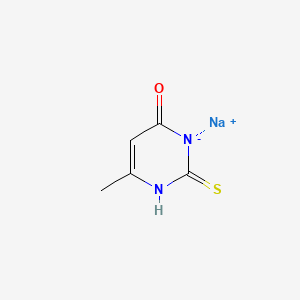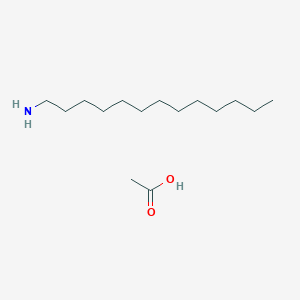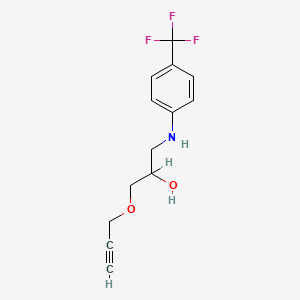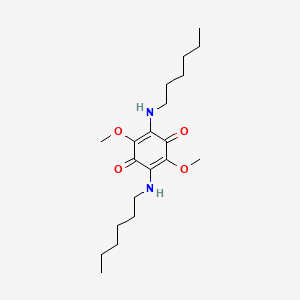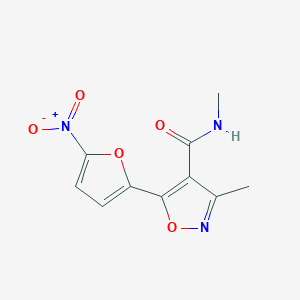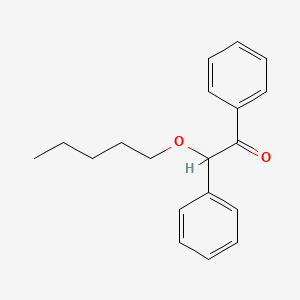
Triethylsilyl but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylsilyl but-2-enoate is an organosilicon compound with the molecular formula C10H20O2Si. It is a silyl enol ether, which is a type of compound where a silicon atom is bonded to an enolate. This compound is used in various organic synthesis reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylsilyl but-2-enoate can be synthesized through the silylation of enolates. One common method involves the reaction of but-2-enoic acid with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields this compound along with hydrochloric acid as a byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Triethylsilyl but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form silyl-protected alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the silyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Forms carbonyl compounds such as aldehydes or ketones.
Reduction: Forms silyl-protected alcohols.
Substitution: Forms various substituted enolates depending on the nucleophile used.
Scientific Research Applications
Triethylsilyl but-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds and protection of functional groups.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which triethylsilyl but-2-enoate exerts its effects involves the formation of a stable silyl enolate intermediate. This intermediate can undergo various transformations, including nucleophilic addition and substitution reactions. The silicon atom in the compound stabilizes the negative charge on the enolate, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl but-2-enoate: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
Triphenylsilyl but-2-enoate: Contains a triphenylsilyl group, offering different reactivity and stability.
Triisopropylsilyl but-2-enoate: Features a triisopropylsilyl group, providing unique steric and electronic properties.
Uniqueness
Triethylsilyl but-2-enoate is unique due to its balance of stability and reactivity. The triethylsilyl group provides sufficient steric bulk to protect the enolate while still allowing for efficient reactions. This makes it a valuable reagent in organic synthesis compared to other silyl enolates .
Properties
CAS No. |
17985-52-3 |
|---|---|
Molecular Formula |
C10H20O2Si |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
triethylsilyl but-2-enoate |
InChI |
InChI=1S/C10H20O2Si/c1-5-9-10(11)12-13(6-2,7-3)8-4/h5,9H,6-8H2,1-4H3 |
InChI Key |
NUZBFBMZOJFUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


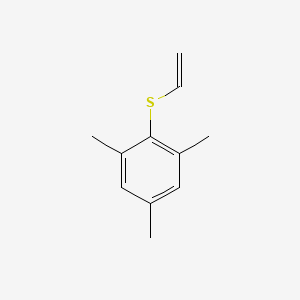
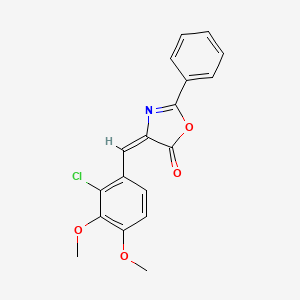
![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)

